

Quantitative Structure-Activity Relationship (SAR) Data

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Compound Focus: Bastadin 10

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Understanding which structural elements are critical for activity is key for drug development. Research on bastadin-5 and its synthetic analogs has revealed important SAR insights, summarized in the table below.

Compound / Analog	Core Structure / Modification	Biological Activity (RyR1)	Key SAR Insight
Bastadin-5 (Natural)	28-membered macro-dilactam [1]	Agonist (EC ₅₀ = 2.2 μM) [1]	The full natural product; most active isolated bastadin.
Bastadin-19 (Natural)	Constitutional isomer of Bastadin-5 [1]	Inactive (EC ₅₀ >100 μM) [1]	Demonstrates high activity dependence on specific spatial arrangement.
Synthetic Analog (±)-7	14-membered ring; simplified "western" catechol ether [1]	Agonist (EC ₅₀ = 11 μM) [1]	The dibromocatechol ether moiety is a key pharmacophore; ketoxime group is not essential for activity.
Synthetic Analog 14	18-membered ring; achiral analog [1]	Potent Antagonist (IC ₅₀ = 6 μM) [1]	Small structural changes can switch activity from agonist to potent antagonist.

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon this work, here are methodologies for core functional and structural analyses.

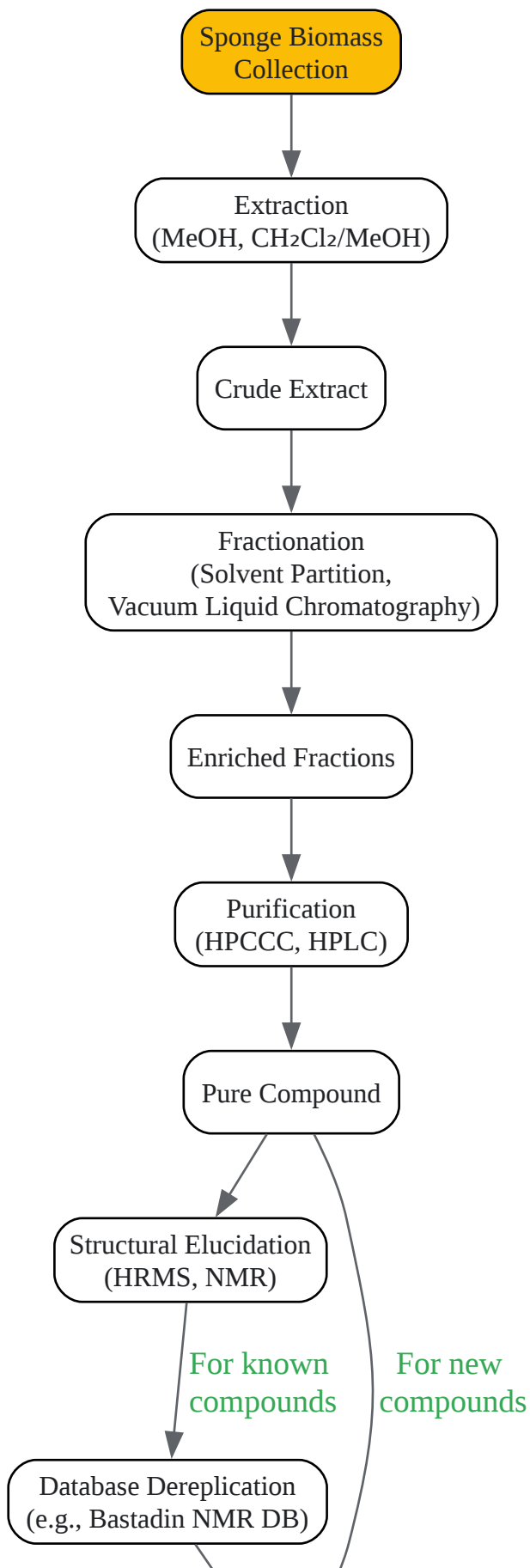
Ryanodine Receptor Binding Assay

This assay measures the modulation of the RyR1/FKBP12 complex, which correlates with the functional open state of the calcium channel [1].

- **Principle:** The binding of [³H]-ryanodine to its receptor is known to be enhanced by channel agonists and inhibited by antagonists.
- **Procedure:**
 - **Membrane Preparation:** Isolate skeletal heavy sarcoplasmic reticulum (SR) membranes from rabbit muscle, which contain the RyR1/FKBP12 complex.
 - **Incubation:** Incubate SR membranes with the test compound (e.g., bastadin or analog) and a fixed concentration of [³H]-ryanodine in a suitable buffer.
 - **Separation & Measurement:** Terminate the reaction by filtration through glass-fiber filters to separate bound from free [³H]-ryanodine. The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
 - **Data Analysis:** Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) by analyzing the concentration-response curve of the test compound.

Workflow for Isolation and Structural Characterization

This general protocol outlines the steps for isolating and identifying bastadins from marine sponge material [2] [3].





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Diagram illustrating the multi-step workflow for isolating and characterizing bastadins from marine sponge material.

- **Extraction:** Fresh or frozen sponge tissue is typically extracted repeatedly with solvents like methanol (MeOH) or dichloromethane/methanol (CH₂Cl₂/MeOH) mixtures [2] [3].
- **Fractionation:** The crude extract is often subjected to solvent partitioning (e.g., between H₂O and n-BuOH) or initial open-column chromatography (e.g., Vacuum Liquid Chromatography) to obtain fractions enriched with bromotyrosine compounds [2].
- **Purification:** Further purification of active fractions is achieved using techniques such as High-Performance Countercurrent Chromatography (HPCCC) and preparative High-Performance Liquid Chromatography (HPLC) [3].
- **Structural Elucidation:**
 - **High-Resolution Mass Spectrometry (HRMS):** Used to determine the molecular formula [2].
 - **NMR Spectroscopy:** 1D (¹H, ¹³C) and 2D (gCOSY, gHMBC) NMR experiments are critical for determining the planar structure and connectivity [2].
 - **Dereplication:** The creation and use of a bastadin-specific NMR database, which catalogues chemical shifts for common aromatic and HI substructures, can greatly speed up the identification of known compounds and the recognition of new analogs [2].
- **Stereochemical Analysis:** The configuration (E or Z) of the oxime group in the HI side chain can be determined using ¹³C NMR, as the allylic methylene carbon resonates at $\delta C \approx 28$ for the E configuration and $\delta C \approx 36$ for the Z configuration [2].

Research Workflow for Bastadin-Based Drug Discovery



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Diagram showing the iterative research workflow from compound discovery to lead optimization. This workflow visualizes the non-linear, iterative process of translating a natural product into a potential drug candidate, highlighting the critical role of synthetic chemistry and functional screening.

Future Research Directions

Current evidence opens several promising avenues for future research:

- **Elucidate the precise binding site** of bastadins on the massive RyR1/FKBP12 complex, which remains unidentified [1].
- **Explore multi-target activities**, as bastadins have shown cytotoxic and antiparasitic effects that may be independent of RyR modulation [2].
- **Investigate the true natural configuration** of the oxime group, as there is evidence that the commonly isolated (E,E)-forms may be artifacts, with (Z,Z) being the original metabolite [2].

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